molecular formula C28H25FN2O2 B11617938 10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11617938
M. Wt: 440.5 g/mol
InChI Key: VUXPEMRNQDGDKF-UHFFFAOYSA-N
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Description

10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: , often referred to as “Compound X” , is a complex heterocyclic compound with a fused diazepine ring system. Let’s break down its structure:

  • The core structure consists of two benzene rings fused to a seven-membered diazepine ring.
  • The acetyl group (CH₃CO-) at position 10 and the fluorophenyl group (C₆H₄F-) at position 11 contribute to its unique properties.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production typically involves multistep synthesis, optimization, and purification.
  • Companies may protect their proprietary methods, but the principles remain consistent with the synthetic routes described above.

Chemical Reactions Analysis

    Oxidation: Compound X can undergo oxidation at the acetyl group, yielding the corresponding carboxylic acid.

    Reduction: Reduction of the diazepine ring can lead to the formation of a saturated derivative.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

    Common Reagents: Acetic anhydride, reducing agents (e.g., hydrogen), nucleophiles (e.g., amines), and fluorinating agents.

    Major Products: The acetylated compound, reduced derivatives, and fluorinated analogs.

Scientific Research Applications

    Medicine: Investigated for potential antipsychotic or anxiolytic effects due to its structural similarity to other diazepines.

    Chemistry: Used as a building block in the synthesis of more complex compounds.

    Industry: Employed in the development of novel materials or pharmaceutical intermediates.

Mechanism of Action

    Targets: Interacts with specific receptors or enzymes in the central nervous system.

    Pathways: Modulates neurotransmitter systems, affecting neuronal excitability and neurotransmission.

Comparison with Similar Compounds

    Unique Features: The combination of acetyl, fluorophenyl, and diazepine moieties distinguishes Compound X.

    Similar Compounds: Other diazepines, such as diazepam (Valium), lorazepam, and clonazepam.

Properties

Molecular Formula

C28H25FN2O2

Molecular Weight

440.5 g/mol

IUPAC Name

5-acetyl-6-(3-fluorophenyl)-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25FN2O2/c1-17-10-12-19(13-11-17)21-15-24-27(26(33)16-21)28(20-6-5-7-22(29)14-20)31(18(2)32)25-9-4-3-8-23(25)30-24/h3-14,21,28,30H,15-16H2,1-2H3

InChI Key

VUXPEMRNQDGDKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC(=CC=C5)F)C(=O)C2

Origin of Product

United States

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